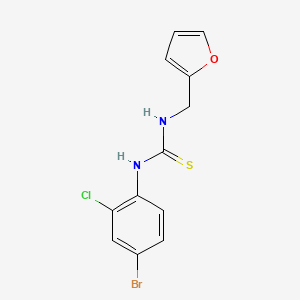![molecular formula C13H15N3O4S2 B5864761 N-[2-(4-pyridinyl)ethyl]-1,4-benzenedisulfonamide](/img/structure/B5864761.png)
N-[2-(4-pyridinyl)ethyl]-1,4-benzenedisulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-pyridinyl)ethyl]-1,4-benzenedisulfonamide, commonly known as PEAQX, is a selective antagonist of the GluA2-lacking AMPA receptors. It is a chemical compound that has been used in various scientific research studies to investigate the role of AMPA receptors in different physiological and pathological conditions.
Mécanisme D'action
PEAQX is a selective antagonist of the GluA2-lacking AMPA receptors. It binds to the receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of the receptor's activity and the downstream signaling pathways. PEAQX has been shown to be highly selective for the GluA2-lacking AMPA receptors and does not affect other glutamate receptor subtypes.
Biochemical and Physiological Effects:
PEAQX has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of AMPA receptors and reduce the downstream signaling pathways. PEAQX has also been shown to have analgesic effects and reduce pain perception in animal models. It has been shown to have anxiolytic and antidepressant effects in animal models as well.
Avantages Et Limitations Des Expériences En Laboratoire
PEAQX has several advantages for lab experiments. It is highly selective for the GluA2-lacking AMPA receptors and does not affect other glutamate receptor subtypes. It has been shown to have potent and long-lasting effects in animal models. However, PEAQX has some limitations as well. It has poor solubility in water and requires the use of organic solvents for administration. It also has a short half-life in vivo, which limits its use in long-term studies.
Orientations Futures
There are several future directions for the use of PEAQX in scientific research. It can be used to investigate the role of AMPA receptors in other physiological and pathological conditions, such as epilepsy, stroke, and neurodegenerative diseases. PEAQX can also be used in combination with other drugs to investigate their synergistic effects. Furthermore, the development of new analogs of PEAQX with improved solubility and pharmacokinetic properties can enhance its therapeutic potential.
Méthodes De Synthèse
PEAQX can be synthesized by reacting 4-bromopyridine with 2-aminoethylsulfonamide in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with 4-chloro-1,2-phenylenediamine in the presence of sodium hydride to obtain PEAQX. The synthesis method has been described in detail in several scientific research articles.
Applications De Recherche Scientifique
PEAQX has been extensively used in scientific research studies to investigate the role of AMPA receptors in various physiological and pathological conditions. It has been used to study the involvement of AMPA receptors in synaptic plasticity, learning, and memory. PEAQX has also been used to investigate the role of AMPA receptors in pain perception, anxiety, and depression. It has been shown to have potential therapeutic applications in these conditions.
Propriétés
IUPAC Name |
4-N-(2-pyridin-4-ylethyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c14-21(17,18)12-1-3-13(4-2-12)22(19,20)16-10-7-11-5-8-15-9-6-11/h1-6,8-9,16H,7,10H2,(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHKXAGGXCXXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2,3-diphenylacrylamide](/img/structure/B5864690.png)
![methyl 4-ethyl-2-[(3-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5864696.png)
![6-benzylidene-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5864715.png)
![3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5864728.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5864731.png)

![N-[4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5864733.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide](/img/structure/B5864748.png)

![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B5864769.png)


